molecular formula C3H4O2S B3368218 1,3-Dioxolane-2-thione CAS No. 20628-59-5

1,3-Dioxolane-2-thione

Cat. No.: B3368218
CAS No.: 20628-59-5
M. Wt: 104.13 g/mol
InChI Key: NLLOEPZYASPYON-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C₃H₄O₂S. It is a cyclic thiocarbonate, which means it contains a sulfur atom in place of one of the oxygen atoms found in cyclic carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-thione can be synthesized through several methods. One common approach involves the reaction of diols with carbon disulfide (CS₂) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the cyclic thiocarbonate .

Another method involves the use of sulfur ylides and carbon dioxide (CO₂) to produce cyclic carbonates, which can then be converted to cyclic thiocarbonates by replacing the oxygen atom with a sulfur atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxolane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-thione involves its ability to undergo various chemical reactions due to the presence of the sulfur atom. The sulfur atom can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-2-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This makes it valuable in specific applications where sulfur chemistry is advantageous .

Properties

IUPAC Name

1,3-dioxolane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c6-3-4-1-2-5-3/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLOEPZYASPYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=S)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066635
Record name 1,3-Dioxolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-59-5
Record name 1,3-Dioxolane-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20628-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244323
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane-2-thione
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIOXOLANE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YMZ3KF5GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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